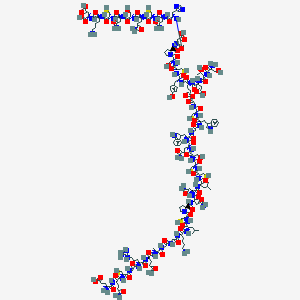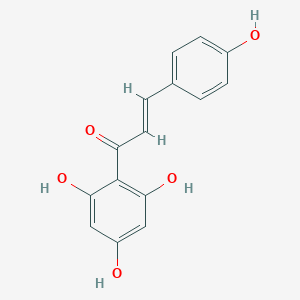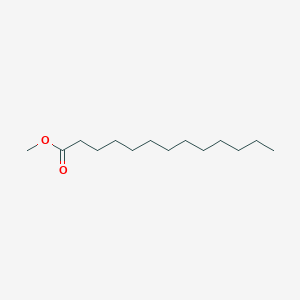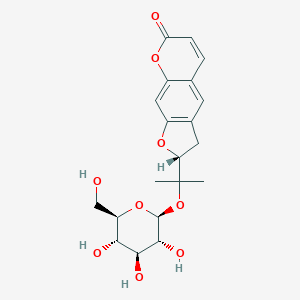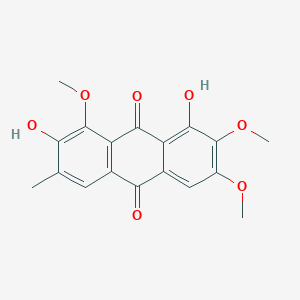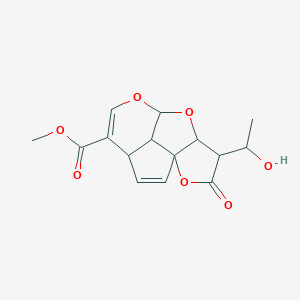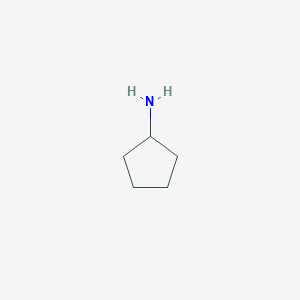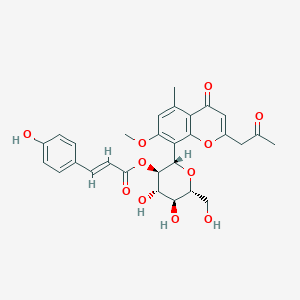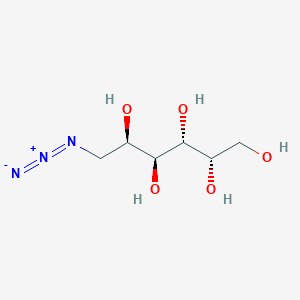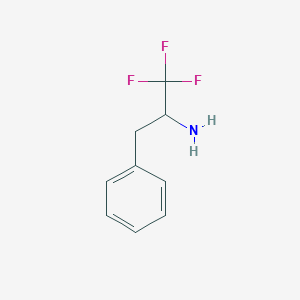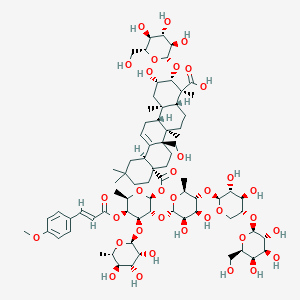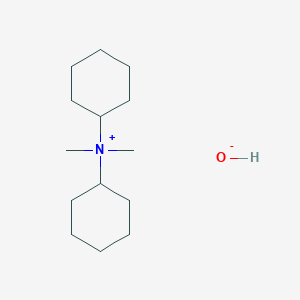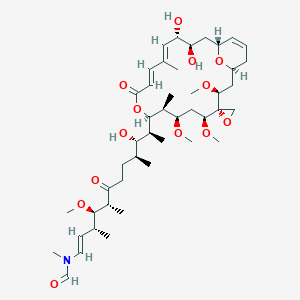![molecular formula C14H10O3 B150442 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione CAS No. 132334-71-5](/img/structure/B150442.png)
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate reactive oxygen species (ROS). Due to its unique chemical properties, DMNQ has been used as a tool compound to investigate the redox biology of cells and tissues.
Mechanism Of Action
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate ROS. ROS can cause oxidative damage to cellular macromolecules, including DNA, proteins, and lipids. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which can upregulate the expression of antioxidant enzymes and phase II detoxification enzymes.
Biochemical And Physiological Effects
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway in cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also upregulate the expression of antioxidant enzymes and phase II detoxification enzymes, which can enhance the cellular defense against oxidative stress.
Advantages And Limitations For Lab Experiments
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has several advantages as a tool compound for investigating the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione is a stable and easily synthesized compound that can induce oxidative stress in a controlled manner. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. However, 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has some limitations for lab experiments. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can generate ROS non-specifically, which can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also induce cellular toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione. First, the molecular mechanism of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress and Nrf2-Keap1 pathway activation needs to be further elucidated. Second, the role of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, needs to be further investigated. Third, new 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione derivatives with improved specificity and potency need to be developed for research and therapeutic applications. Fourth, the potential application of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione as a redox-sensitive fluorescent probe needs to be explored. Finally, the safety and toxicity of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione in vivo need to be further evaluated for its potential clinical application.
Synthesis Methods
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can be synthesized by the oxidation of 5,8-dimethylnaphthalene with potassium permanganate in the presence of sulfuric acid. The crude product can be purified by recrystallization from ethanol.
Scientific Research Applications
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been widely used in scientific research as a redox-active compound to investigate the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
CAS RN |
132334-71-5 |
|---|---|
Product Name |
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione |
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5,8-dimethylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C14H10O3/c1-7-3-4-8(2)10-6-12-11(5-9(7)10)13(15)17-14(12)16/h3-6H,1-2H3 |
InChI Key |
LLLUHGQSXAONAA-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O |
Canonical SMILES |
CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O |
synonyms |
Naphtho[2,3-c]furan-1,3-dione, 5,8-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
